(Deamino-Cys1,Val4,D-Arg8)-Vasopressin mechanism of action
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin mechanism of action
Technical Monograph: (Deamino-Cys1, Val4, D-Arg8)-Vasopressin (dVDAVP) Molecular Class: Synthetic Vasopressin Analogue (Super-Agonist) Primary Target: Arginine Vasopressin Receptor 2 (V2R)
Executive Summary: The "Super-Agonist" Profile
(Deamino-Cys1, Val4, D-Arg8)-Vasopressin, commonly abbreviated as dVDAVP , represents a critical evolution in the structure-activity relationship (SAR) of neurohypophysial peptides. While its structural cousin Desmopressin (dDAVP) is the clinical standard for diabetes insipidus, dVDAVP serves as a high-precision pharmacological probe due to its extreme V2-receptor selectivity and enhanced potency.
For drug development professionals, dVDAVP is not merely an analogue; it is a "super-agonist" used to define the upper limits of V2R activation and to probe the hydrophobic interactions within the receptor's ligand-binding pocket. Its Antidiuretic-to-Vasopressor (A/V) ratio exceeds 123,000 (compared to ~0.9 for native Arginine Vasopressin), making it effectively devoid of cardiovascular side effects mediated by V1a receptors [1][2].
Molecular Mechanism of Action
The mechanism of dVDAVP is defined by its ability to induce a conformational change in the V2 receptor that is thermodynamically more stable than that induced by the native ligand (AVP).
Structural Pharmacology
The efficacy of dVDAVP hinges on three specific modifications to the AVP nonapeptide backbone:
-
Position 1 (Deamination): Removal of the N-terminal amino group from Cysteine (forming 3-mercaptopropionic acid).
-
Effect: Eliminates susceptibility to aminopeptidases, significantly extending plasma half-life. It also increases affinity for the V2 receptor by reducing steric hindrance at the binding site.
-
-
Position 4 (Valine Substitution): Replacement of Glutamine (Gln) with Valine (Val).[1]
-
Effect: This is the critical differentiator. The hydrophobic isopropyl side chain of Valine interacts more favorably with the hydrophobic cleft of the V2 receptor than the polar Glutamine. This substitution drastically reduces affinity for the V1a receptor (which requires a polar residue at pos 4) while enhancing V2 affinity [3].
-
-
Position 8 (D-Arginine): Substitution of L-Arg with D-Arg.[2][3][4]
-
Effect: Induces a conformational "kink" that renders the peptide resistant to trypsin-like cleavage. Crucially, this stereochemical inversion destroys V1a receptor recognition (pressor activity) without compromising V2 binding [4].
-
Signal Transduction Pathway
Upon binding to the V2 receptor (a Gs-coupled GPCR) on the basolateral membrane of renal collecting duct principal cells, dVDAVP triggers a cAMP-dependent cascade.
Pathway Visualization:
Figure 1: The Gs-coupled signaling cascade activated by dVDAVP, leading to Aquaporin-2 (AQP2) translocation.[3][4][5][6]
Comparative Pharmacodynamics
The following table summarizes the potency and selectivity of dVDAVP relative to the native hormone (AVP) and the clinical standard (dDAVP).
| Compound | Position 4 Residue | Antidiuretic Activity (U/mg) | Vasopressor Activity (U/mg) | A/V Selectivity Ratio | Primary Utility |
| Arginine Vasopressin (AVP) | Glutamine (Gln) | ~323 | ~369 | ~0.9 | Endogenous Hormone |
| Desmopressin (dDAVP) | Glutamine (Gln) | ~1,200 | ~0.4 | ~3,000 | Clinical Therapeutics |
| dVDAVP | Valine (Val) | ~1,230 | < 0.01 | > 123,000 | Research / High-Precision Probe |
Data synthesized from Manning et al. [1] and Sawyer et al. [2].[7] Note the exponential increase in selectivity conferred by the Val4 substitution.
Experimental Protocol: Functional Validation via cAMP Accumulation
To validate the activity of dVDAVP in a drug development setting, a simple binding assay is insufficient due to the complex thermodynamics of GPCR activation. A functional cAMP accumulation assay is the "Gold Standard" for verifying super-agonist activity.
Objective: Quantify the EC50 of dVDAVP in HEK293 cells stably expressing human V2R.
Reagents & Systems
-
Cell Line: HEK293-hV2R (Stable transfection).
-
Ligands: dVDAVP (Test), AVP (Reference), Tolvaptan (Antagonist Control).
-
Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF) or GloSensor (Luminescence).
Step-by-Step Methodology
-
Cell Seeding (Time: T-24h):
-
Seed HEK293-hV2R cells at 2,000 cells/well in a 384-well white low-volume plate.
-
Rationale: Low density prevents receptor reserve depletion effects.
-
-
Agonist Stimulation (Time: T-0):
-
Prepare serial dilutions of dVDAVP in stimulation buffer (HBSS + 0.5 mM IBMX).
-
Crucial Step: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring the signal reflects production only.
-
Add 5 µL of dVDAVP dilution to cells. Incubate for 30 minutes at RT.
-
-
Antagonist Challenge (Self-Validation Step):
-
In a separate set of wells, pre-incubate cells with 100 nM Tolvaptan for 15 minutes before adding dVDAVP.
-
Success Criteria: The dVDAVP signal must be completely ablated by Tolvaptan. If signal persists, it indicates off-target effects (non-V2R mediated).
-
-
Detection & Analysis:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.
-
Read Plate (Excitation: 320nm, Emission: 615nm/665nm).
-
Data Processing: Plot Log[Agonist] vs. Response (HTRF Ratio). Fit to a 4-parameter logistic equation.
-
Expected Results
-
dVDAVP EC50: Should be in the range of 0.02 – 0.1 nM [5].
-
Efficacy (Emax): Equal to or slightly higher than AVP (Full Agonist).
-
Mutant Rescue: In cells expressing NDI-associated mutants (e.g., N321K), dVDAVP may show activity where AVP fails, due to the Val4 hydrophobic interaction stabilizing the mutant receptor [5].
Advanced Application: Rescue of Mutant Receptors
Recent research highlights a unique application for dVDAVP in Nephrogenic Diabetes Insipidus (NDI) . Certain V2R mutations (e.g., N321K) result in a receptor that binds AVP poorly due to structural instability in the transmembrane core.
-
Mechanism: The Valine at position 4 of dVDAVP provides a hydrophobic anchor that is absent in native AVP. This allows dVDAVP to bind and activate specific mutant receptors that are otherwise "dead" to natural signaling [5].
-
Implication: This establishes dVDAVP not just as a probe, but as a scaffold for "pharmacoperone" (pharmacological chaperone) drug design.
References
-
Manning, M., Baláspiri, L., Acosta, M., & Sawyer, W. H. (1973). Solid phase synthesis of [1-deamino, 4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry, 16(9), 975–978.[2][7] Link
-
Sawyer, W. H., Acosta, M., Balaspiri, L., & Manning, M. (1974). Structural changes in the arginine vasopressin molecule that enhance antidiuretic activity and specificity. Endocrinology, 94(4), 1106–1115. Link
-
Manning, M., et al. (1987). Discovery of Potent, Selective and Short-Acting Peptidic V2 Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Bernier, V., et al. (2006). Pharmacological chaperones as a potential treatment for X-linked nephrogenic diabetes insipidus. Journal of the American Society of Nephrology. Link
-
Erdélyi, L. S., et al. (2014). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Molecular Endocrinology, 28(4), 587–597. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Deamino Arginine Vasopressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
